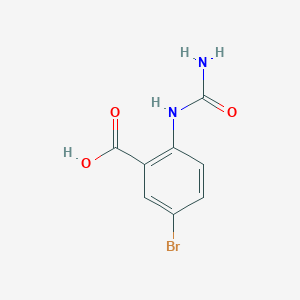

5-Bromo-2-(carbamoylamino)benzoic acid

Description

5-Bromo-2-(carbamoylamino)benzoic acid (CAS: 530080-21-8) is a brominated benzoic acid derivative featuring a carbamoylamino (-NH-C(O)-NH₂) substituent at the 2-position of the aromatic ring. This compound belongs to a class of halogenated benzoic acids, which are widely utilized as intermediates in pharmaceutical and agrochemical synthesis due to their versatile reactivity and structural diversity .

Properties

IUPAC Name |

5-bromo-2-(carbamoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c9-4-1-2-6(11-8(10)14)5(3-4)7(12)13/h1-3H,(H,12,13)(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBBPPGNIRGLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 5-Bromo-2-(carbamoylamino)benzoic acid involves several synthetic routes. One common method includes the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile, followed by hydrolysis in the presence of alkali to generate 5-bromo-2-chlorobenzoate. Finally, a contact reaction with protonic acid yields 5-bromo-2-chlorobenzoic acid . This compound can also be synthesized through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Chemical Reactions Analysis

5-Bromo-2-(carbamoylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: It can participate in substitution reactions, such as Suzuki–Miyaura coupling, which is widely used for carbon–carbon bond formation. Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation.

Scientific Research Applications

5-Bromo-2-(carbamoylamino)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is being explored for its potential therapeutic applications, including as a key intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(carbamoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, as an intermediate in the synthesis of SGLT2 inhibitors, it plays a role in inhibiting the sodium-glucose co-transporter 2, which is involved in glucose reabsorption in the kidneys . This inhibition helps in lowering blood glucose levels in diabetic patients.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-bromo-2-(carbamoylamino)benzoic acid, highlighting differences in substituents, properties, and applications:

Key Comparative Insights :

Reactivity and Stability: The chloro substituent in 5-bromo-2-chlorobenzoic acid acts as a leaving group, facilitating nucleophilic substitutions, whereas the carbamoylamino group is less reactive but offers hydrogen-bonding interactions . The tert-Boc group in 5-bromo-2-((tert-Boc)amino)benzoic acid provides stability during synthesis but requires deprotection for further functionalization, unlike the inherently stable carbamoylamino group .

Biological Activity: Quinazolinone derivatives (e.g., 5-bromo-2-(6-bromo-4-oxoquinazolin-3-yl)benzoic acid) exhibit antiviral properties, likely due to their planar structure interacting with viral enzymes . Phenylamino analogs (e.g., 5-bromo-2-(phenylamino)benzoic acid) are explored for anti-inflammatory activity, leveraging hydrogen-bond networks similar to NSAIDs .

Chloro-substituted analogs exhibit high crystallinity and purity (>95% yield), advantageous for industrial scale-up .

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Property | This compound | 5-Bromo-2-chlorobenzoic acid | 5-Bromo-2-(phenylamino)benzoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | Not reported | 235.46 | 292.13 |

| Melting Point (°C) | Not reported | 158–160 | Not reported |

| Solubility | Hypothesized polar | Low in water, soluble in organic solvents | Low in water, forms dimers in crystals |

| Hydrogen Bonds | N–H⋯O (expected) | Cl⋯H (weak) | N–H⋯O (intramolecular and dimeric) |

| Biological Activity | Not reported | Intermediate | Anti-inflammatory (hypothesized) |

Biological Activity

5-Bromo-2-(carbamoylamino)benzoic acid is a significant compound in medicinal chemistry, known for its diverse biological activities. This article delves into the compound’s pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C9H8BrN3O2

- Molecular Weight : 260.08 g/mol

- IUPAC Name : this compound

This compound features a bromine atom at the 5-position and a carbamoylamino group at the 2-position of the benzoic acid structure, which contributes to its unique biological activity.

This compound exhibits its biological effects through multiple pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Modulation of Receptor Activity : It interacts with various receptors, influencing signaling pathways associated with inflammation and cancer progression.

Biological Activities

The compound has been investigated for several biological activities, including:

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 6.3 |

| MCF-7 (Breast Cancer) | 4.8 |

These values suggest that the compound is effective in inhibiting cancer cell growth, comparable to established chemotherapeutics.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both bacterial and fungal strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

These results indicate its potential as an antimicrobial agent in treating infections.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on HepG2 cells, revealing that it induced apoptosis through caspase activation while downregulating anti-apoptotic proteins such as Bcl-2.

- Antimicrobial Action : Another investigation focused on its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibitory effects and suggesting a potential role in developing new antibiotics.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of this compound. For instance, derivatives of this compound have shown improved potency against specific targets:

- VEGFR Inhibition : Certain derivatives exhibited IC50 values as low as 3.5 µM against VEGFR, indicating strong potential in cancer therapy.

- CB2 Receptor Modulation : The compound's interaction with cannabinoid receptors suggests possible applications in pain management and anti-inflammatory therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.